Cas no 7217-41-6 (Silane, (3-fluorophenyl)trimethyl-)

Silane, (3-fluorophenyl)trimethyl- 化学的及び物理的性質
名前と識別子
-
- Silane, (3-fluorophenyl)trimethyl-
- (3-fluorophenyl)-trimethylsilane
- 1-(TRIMETHYLSILYL)-3-FLUOROBENZENE
- (3-fluorophenyl)trimethylsilane
- AKOS006343779
- 7217-41-6
- SCHEMBL10442984
- 3-Fluorophenyltrimethylsilane
- DTXSID10375377
- SY077036
- MFCD06201839
-
- MDL: MFCD06201839
- インチ: InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3
- InChIKey: HREFXRBIIBMQEQ-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)C1=CC=CC(=C1)F
計算された属性
- せいみつぶんしりょう: 168.07709
- どういたいしつりょう: 168.07705511g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
- LogP: 2.37090
Silane, (3-fluorophenyl)trimethyl- セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Silane, (3-fluorophenyl)trimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 023202-1g |
1-(Trimethylsilyl)-3-fluorobenzene |
7217-41-6 | 96% | 1g |
£394.00 | 2022-03-01 | |
Ambeed | A552411-5g |
(3-Fluorophenyl)trimethylsilane |
7217-41-6 | 95+% | 5g |
$1649.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771827-1g |
(3-Fluorophenyl)trimethylsilane |
7217-41-6 | 98% | 1g |
¥12405.00 | 2024-05-02 | |
abcr | AB167231-500mg |
1-(Trimethylsilyl)-3-fluorobenzene, 96%; . |
7217-41-6 | 96% | 500mg |
€797.50 | 2025-02-16 | |
A2B Chem LLC | AC73723-5g |
Silane, (3-fluorophenyl)trimethyl- |
7217-41-6 | 97% | 5g |
$2535.00 | 2024-04-19 | |
A2B Chem LLC | AC73723-1g |
Silane, (3-fluorophenyl)trimethyl- |
7217-41-6 | 97% | 1g |
$735.00 | 2024-04-19 | |
abcr | AB167231-250mg |
1-(Trimethylsilyl)-3-fluorobenzene, 96%; . |
7217-41-6 | 96% | 250mg |
€573.30 | 2025-02-16 | |
abcr | AB167231-5 g |
1-(Trimethylsilyl)-3-fluorobenzene; 96% |
7217-41-6 | 5g |
€1348.80 | 2023-05-08 | ||
abcr | AB167231-1g |
1-(Trimethylsilyl)-3-fluorobenzene, 96%; . |
7217-41-6 | 96% | 1g |
€1094.20 | 2025-02-16 | |
abcr | AB167231-5g |
1-(Trimethylsilyl)-3-fluorobenzene; 96% |
7217-41-6 | 5g |
€1348.80 | 2023-09-16 |
Silane, (3-fluorophenyl)trimethyl- 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Silane, (3-fluorophenyl)trimethyl-に関する追加情報
Introduction to Silane, (3-fluorophenyl)trimethyl- (CAS No. 7217-41-6)
Silane, (3-fluorophenyl)trimethyl- is a highly specialized organosilicon compound characterized by its unique chemical structure and versatile applications in the field of organic synthesis and material science. This compound, identified by its CAS number 7217-41-6, has garnered significant attention due to its role as a building block in the development of advanced materials and pharmaceutical intermediates. The presence of a 3-fluorophenyl group and a trimethylsilyl moiety endows this silane derivative with distinct reactivity and functional properties, making it invaluable in various industrial and research applications.
The chemical formula of Silane, (3-fluorophenyl)trimethyl- can be represented as (C₆H₇F)Si(CH₃)₃. This molecular structure highlights the combination of a fluorinated aromatic ring with a trimethylsilyl group, which contributes to its stability and reactivity. The fluorine atom in the phenyl ring introduces electron-withdrawing effects, influencing the electronic properties of the molecule and enhancing its utility in catalytic processes and material modification.
In recent years, Silane, (3-fluorophenyl)trimethyl- has been extensively studied for its potential applications in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for the synthesis of fluorinated heterocycles, which are prevalent in many active pharmaceutical ingredients (APIs). The ability to introduce fluorine atoms into organic molecules is crucial for improving metabolic stability, lipophilicity, and overall bioavailability of drug candidates. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
The role of Silane, (3-fluorophenyl)trimethyl- in material science is equally noteworthy. Its silicon-based structure allows for the formation of stable silicon-silicon or silicon-carbon bonds, which are essential for creating cross-linked polymers and hybrid materials. These materials find applications in coatings, adhesives, and even advanced electronics. The incorporation of fluorine into these materials can further enhance their thermal stability and chemical resistance, making them suitable for demanding industrial environments.
One of the most compelling aspects of Silane, (3-fluorophenyl)trimethyl- is its utility as a coupling agent. In organic synthesis, it serves as a linker between organic and inorganic surfaces, facilitating the formation of robust interfaces. This property is particularly valuable in the development of nanocomposites and thin films, where strong interfacial bonding is critical for optimal performance. The ability to modify surface properties through the use of this silane derivative has opened new avenues in nanotechnology and materials engineering.
The synthesis of Silane, (3-fluorophenyl)trimethyl- involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is prepared through the reaction of 3-fluorobenzene with trimethylchlorosilane in the presence of a suitable base catalyst. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Researchers continue to explore novel synthetic routes to improve yield and purity, ensuring that this valuable compound remains readily available for various research and commercial purposes.
The safety profile of Silane, (3-fluorophenyl)trimethyl- is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound to prevent skin and eye contact. Additionally, adequate ventilation is essential to avoid inhalation of any potential vapors.
In conclusion, Silane, (3-fluorophenyl)trimethyl- (CAS No. 7217-41-6) is a versatile organosilicon compound with significant applications in pharmaceuticals and material science. Its unique structural features enable its use as a building block for advanced materials and intermediates in drug development. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow further.
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